molecular formula C7H10N4 B1525377 3-Cyclopropyl-6-hydrazinylpyridazine CAS No. 1315366-19-8

3-Cyclopropyl-6-hydrazinylpyridazine

Cat. No. B1525377
CAS RN: 1315366-19-8
M. Wt: 150.18 g/mol
InChI Key: ZAYUKNGGBCPGAI-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-hydrazinylpyridazine is a compound with the molecular formula C7H10N4 . It has a molecular weight of 150.19 g/mol . This compound is considered highly important in the field of scientific research and industry.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research involving compounds structurally similar to 3-Cyclopropyl-6-hydrazinylpyridazine focuses on their use in synthesizing heterocyclic compounds. For example, studies have detailed the synthesis of various heterocyclic carbohydrazides and related compounds, which are evaluated for their potential as anticancer agents. These compounds are synthesized using hydrazine derivatives and have shown activity against leukemia cell lines in primary in vitro tests (Mansour, Eid, & Khalil, 2003).

Antimicrobial and Antioxidant Activities

Another aspect of research on similar compounds includes evaluating their antimicrobial and antioxidant activities. Novel heterocyclic compounds synthesized from hydrazine derivatives have been tested for these properties, demonstrating significant potential in treating infections and oxidative stress (Flefel et al., 2018).

Cyclometalation Studies

The field of cyclometalation also sees the application of related compounds, where studies have explored the synthesis and properties of cyclometalated complexes. These complexes have potential applications in catalysis, material science, and as intermediates in organic synthesis (Slater, Lydon, Alcock, & Rourke, 2001).

Drug Development

In the context of drug development, compounds with similar structures have been investigated for their pharmacological properties. This includes the synthesis of combined vasodilator/beta-adrenoceptor antagonists based on pyridazinones, highlighting the versatility of these compounds in medicinal chemistry (Slater et al., 1988).

properties

IUPAC Name

(6-cyclopropylpyridazin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-9-7-4-3-6(10-11-7)5-1-2-5/h3-5H,1-2,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYUKNGGBCPGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-6-hydrazinylpyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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